molecular formula C16H17N5O2S B13388076 6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole

6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole

Cat. No.: B13388076
M. Wt: 343.4 g/mol
InChI Key: BPYXPIIMTXBOSR-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole typically involves the condensation of 4-nitrobenzaldehyde with piperazine and a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final condensation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted thiazole derivatives from electrophilic substitution reactions .

Scientific Research Applications

6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of specific biological pathways. This interaction can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C16H17N5O2S/c22-21(23)13-3-1-12(2-4-13)15-14(11-19-7-5-17-6-8-19)20-9-10-24-16(20)18-15/h1-4,9-10,17H,5-8,11H2

InChI Key

BPYXPIIMTXBOSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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